2-Bromophenyltrimethylsilane

Vue d'ensemble

Description

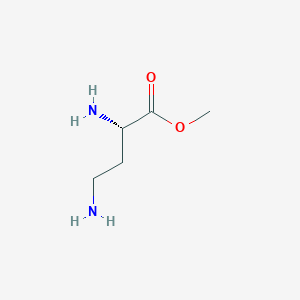

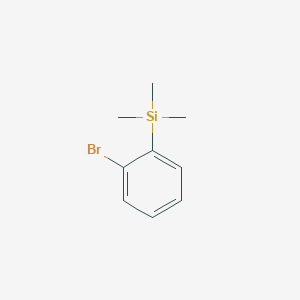

2-Bromophenyltrimethylsilane is a chemical compound with the molecular formula C9H13BrSi . It has a molecular weight of 229.19 . It is used in the field of chemistry, particularly in the synthesis of other substances .

Molecular Structure Analysis

The molecular structure of 2-Bromophenyltrimethylsilane consists of a bromophenyl group attached to a trimethylsilane group . The InChI code for this compound is 1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

2-Bromophenyltrimethylsilane is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius . The compound is slightly soluble in water .Applications De Recherche Scientifique

1. Catalysts in Suzuki-Miyaura Cross-Coupling

2-Bromophenyltrimethylsilane finds application in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions. For instance, functionalized polysiloxane-supported palladium catalysts have been used effectively in such reactions, demonstrating high yields and recyclability (Borkowski et al., 2011). Another study also utilized palladium supported on triazolyl-functionalized polysiloxane as a recyclable catalyst for Suzuki–Miyaura cross-coupling, showing its effectiveness with various substrates (Mieczyńska et al., 2014).

2. Synthesis of Organosilicon Compounds

Organosilicon compounds, such as polymeric systems, are synthesized using 2-Bromophenyltrimethylsilane. This synthesis involves reactions with magnesium and transformation into various other compounds, displaying its versatility in organosilicon chemistry (Ohshita et al., 1997). Additionally, the compound has been involved in the synthesis of other organo silicon compounds, as shown in research by Andrianov et al. (1960), highlighting its utility in this field (Andrianov et al., 1960).

3. Synthesis of Functionalized Benzothiophenes and Benzofurans

2-Bromophenyltrimethylsilane is also instrumental in the synthesis of functionalized benzothiophenes and benzofurans. For example, Capperucci et al. (2009) demonstrated its use in the fluoride-ion-induced reactivity with o-hydroxy benzaldehyde and o-mercaptobenzyl alcohol, leading to the formation of these compounds (Capperucci et al., 2009).

4. Novel Synthetic Methods and Reactions

The compoundplays a role in novel synthetic methods and reactions. For instance, an improved synthesis method for enamines of acylsilanes using 2-Bromophenyltrimethylsilane was developed, offering a new route to acylsilane compounds (Picard et al., 1990). Furthermore, it has been used in the preparation of certain bromomethyl- and iodomethyl-substituted disilanes, showcasing its utility in creating diverse organometallic compounds (Tamao & Kumada, 1971).

5. Role in Sigma-Bond Metathesis

2-Bromophenyltrimethylsilane is involved in sigma-bond metathesis reactions. A study demonstrated its role in the exchange between the B-CH3 bond in lithium monocarbadodecaborate derivative and the C-Si(CH3)3 bond in 2-Bromophenyltrimethylsilane, leading to the formation of arylated carborate anion (Janoušek et al., 2004).

6. Development of Silyl Heterocycles

The compound has been used in the development of silyl heterocycles. Degl'Innocenti et al. (2007) reported the synthesis of 2-trimethylsilyl-substituted five-membered heterocycles through the reaction of bromo(methoxy)methyltrimethylsilane, leading to several 2-silylated heterocycles (Degl'Innocenti et al., 2007).

Propriétés

IUPAC Name |

(2-bromophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSFTLNRCKHHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449294 | |

| Record name | 2-bromophenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17878-37-4 | |

| Record name | 2-bromophenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1653123.png)

![4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid](/img/structure/B1653124.png)

![3-[(E)-(4-bromophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1653129.png)

![1-[6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone](/img/structure/B1653130.png)